molecular formula C9H15N5O B1677147 米诺地尔 CAS No. 38304-91-5

米诺地尔

货号 B1677147
CAS 编号: 38304-91-5
分子量: 209.25 g/mol
InChI 键: ZIMGGGWCDYVHOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Minoxidil is a medication used to stimulate hair growth in adult men and women with a certain type of baldness . It was originally designed as a treatment for high blood pressure . It is also used to treat severely high blood pressure (hypertension) that is causing symptoms or damaging vital organs . It is usually given together with two other medicines to help prevent serious side effects .


Synthesis Analysis

Minoxidil is synthesized from barbituric acid, the reaction of which with phosphorus oxychloride gives 2,4,6-trichloropyrimidine . A patent describes a synthesis technique of minoxidil, where 2 are oxidized with metachloroperbenzoic acid, the chlorine pyrimidine of 4 diaminourea 6 obtains intermediate 2, the oxide of 6 diaminourea, 4 chlorine pyrimidine 1, then intermediate 2, the oxide of 6 diaminourea, 4 chlorine pyrimidine 1 and piperidines are condensed into minoxidil crude product in the basic conditions .


Molecular Structure Analysis

The molecular formula of Minoxidil is C9H15N5O . The crystal structure of Minoxidil was disclosed through an X-ray analysis to understand the molecular mechanism of the drug action . There are two crystallographically independent molecules in an asymmetric unit. They adopt significantly different conformations .


Chemical Reactions Analysis

Minoxidil is converted to Minoxidil sulfate through at least four cytosolic sulfotransferases found in the skin, the human scalp . A study aimed to assess the physical–chemical and microbiological stability and investigate the color change of compounded minoxidil formulations .


Physical And Chemical Properties Analysis

Minoxidil is typically a white or off-white crystalline powder in its pure form . It is soluble in both water and alcohol, which makes it suitable for topical formulations . The molecular weight of Minoxidil is 209.25 g/mol .

科学研究应用

多毛症和先天异常

  • 米诺地尔以引起多毛症(过度生长毛发)的副作用而闻名,这一现象已在各种研究中观察到。例如,一项病例研究注意到在一名母亲在怀孕期间使用米诺地尔以及其他药物时,其婴儿出现了多毛症(Kaler et al., 1987)

毛囊增殖和凋亡

  • 研究表明,米诺地尔显著增加人类毛囊真皮乳头细胞的增殖。它激活了ERK和Akt等通路,这对于细胞存活和增殖至关重要。这些作用表明了米诺地尔在刺激头发生长和延长头发生长阶段中的作用(Han et al., 2004)

对角质细胞增殖和分化的影响

  • 研究表明,米诺地尔对正常人类角质细胞的增殖和分化具有双相作用。在微摩尔浓度下,它刺激增殖,而在毫摩尔浓度下,它表现出抑制增殖和促进分化的效果。这表明了其在管理与角质细胞功能相关的疾病中的潜在作用(Boyera et al., 1997)

化疗诱导脱发的局部应用

  • 米诺地尔已在临床试验中评估其减少化疗诱导脱发持续时间的有效性。一项研究发现,局部应用米诺地尔减少了接受化疗的患者秃头期间的时间(Duvic et al., 1996)

在治疗器质性阳痿中的潜在用途

  • 在一项对照试验中,将米诺地尔与硝化甘油和安慰剂进行比较,以促进器质性阳痿患者的勃起。米诺地尔显示出比硝化甘油和安慰剂更高的功效,表明其在这一领域的潜在应用(Cavallini, 1991)

对表皮细胞的直接影响

  • 研究还探讨了米诺地尔对表皮细胞的直接影响。发现它改变了培养中新生小鼠表皮细胞的生长模式和表型外观,表明在皮肤病研究中可能有应用(Cohen et al., 1984)

未来方向

Minoxidil is most effective for people under the age of 40 years whose hair loss is recent . The drug does not have any effect on receding hairlines . Using minoxidil liquid solution is pretty easy, although the first few times might feel a little bit awkward or unnatural until you get the hang of it . The entire process only takes a few minutes, making it easy to work into your morning and evening routines .

属性

IUPAC Name

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMGGGWCDYVHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040685
Record name Minoxidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5.
Record name SID46500395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Minoxidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MINOXIDIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Minoxidil is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl-2/Bax. Minoxidil may stimulate the growth of human hairs by prolonging anagen through these proliferative and anti-apoptotic effects on DPCs. Minoxidil, when used as a vasodilator, acts by opening adenosine triphosphate-sensitive potassium channels in vascular smooth muscle cells. This vasodilation may also improve the viability of hair cells or hair follicles., The mechanism(s) by which topically applied minoxidil and/or a metabolite of the drug stimulate vertex hair regrowth in androgenetic (male-pattern) alopecia or other forms of alopecia has not been fully elucidated. However, because minoxidil has stimulated hair regrowth in several forms of alopecia, it appears that the drug acts at the level of the hair follicle, possibly involving direct stimulation of hair follicle epithelial growth. ... While increased scalp blood flow resulting from local vasodilation often has been proposed as a principal mechanism of minoxidil's effect on hair growth, this mechanism has not been substantiated consistently and not all vasodilators produce hypertrichosis., Studies in animal cell cultures indicate that minoxidil directly induces proliferation of hair epithelial cells near the base of the hair follicle and increases incorporation of cysteine and glycine into the follicle; cysteine residues crosslink to form cystine, which provides strength to the hair shaft. The drug also appears to induce hypertrophy of existing small follicles, prolong the anagen phase of the hair follicle, and accelerate the cyclic turnover of vellus hair follicles, enabling these follicles to produce thick, terminal hair; these effects result in a decrease in vellus hair follicles, an increase in terminal hair follicles, and an increase in the diameter of the hair shaft. Biopsy specimens obtained after topical treatment with minoxidil demonstrate enlargement of preexisting hair follicles but no evidence of new hair follicle formation., In vitro studies demonstrate different effects of minoxidil on epithelial cells and lymphocytes, which may lead to synergistic effects on hair growth in patients with alopecia areata. In cultures of murine epithelial cells, minoxidil increased cell proliferation, prolonged cell passage time (delayed senescence), and altered cell morphology; the latter 2 effects also have been observed in cultures of human keratinocytes. Human lymphocytes exposed to minoxidil in cell culture demonstrated a modest suppression of mitogen-induced blast formation., Minoxidil reduces peripheral vascular resistance and blood pressure as a result of a direct vasodilating effect on vascular smooth muscle; like diazoxide and hydralazine, minoxidil's effect on arterioles is greater than on veins. Minoxidil delays the hydrolysis of cyclic 3',5'-adenosine monophosphate and cyclic guanosine monophosphate by inhibiting the enzyme phosphodiesterase, and relaxation of arterial smooth muscle by the drug may be, at least partly, mediated by cyclic 3',5'-adenosinemonophospate. Animal studies indicate that minoxidil does not have CNS or adrenergic neuronal blocking effects.
Record name Minoxidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MINOXIDIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Minoxidil

Color/Form

Crystals from methanol-acetonitrile, White to off-white, crystalline powder

CAS RN

38304-91-5
Record name Minoxidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name minoxidil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Minoxidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Minoxidil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MINOXIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965120SH1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MINOXIDIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

248 °C
Record name Minoxidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00350
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MINOXIDIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

76 g (0.2 mole) of 6-acetamido-1-acetoxy-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine are added to 760 ml of anhydrous piperidine at a temperature of 0° to 5° C. while stirring. The mixture is stirred at the same temperature for additional 2 hours, then let to warm to room temperature and stirred for additional 24 hours. The piperidine is distilled off under reduced pressure, 500 ml of water are added to the residue, then the mixture is left to stand in the refrigerator overnight. The precipitate is filtered, washed with water and filtered by strong suction. The filter cake is washed by suspending it 3 times with 50 ml of ether each and dried to give the aimed product in a yield of 23.0 g (55%).
Name
6-acetamido-1-acetoxy-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2.02 g (10 mmoles) of 1-acetoxy-6-amino-4-chloro-1,2-dihydro-2-iminopyrimidine are added to 8 ml of piperidine at room temperature while stirring. The mixture is stirred at room temperature for 2 hours, then piperidine is evaporated under reduced pressure. The residue is taken up in a mixture containing 20 ml of ethanol and 10 ml of 1N aqueous sodium hydroxide solution and refluxed for 30 minutes, then evaporated under reduced pressure. The residue is taken up in 20 ml of water, the crystals are filtered, washed with water and dried to give 1.74 g (86% yield) of the aimed compound which shows no melting point depression when mixed with the product of Example 1.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
86%

Synthesis routes and methods III

Procedure details

1.01 g (5 mmoles) of 1-acetoxy-6-amino-4-chloro-1,2-dihydro-2-iminopyrimidine are added under stirring to a mixture containing 10 ml of ethanol and 3 ml of piperidine. The mixture is refluxed while stirring for 30 minutes, then 5 ml of 1N aqueous sodium hydroxide solution are added and the boiling is continued for additional 30 minutes. Thereafter, the mixture is evaporated under reduced pressure and the residue is mixed with 10 ml of water. The crystalline precipitate is filtered, washed with water and dried to give the aimed compound in a yield of 0.85 g (82%), m.p.: 262°-266° C.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

0 5 g (2 mmoles) of 6-acetamido-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine prepared as described in Example 6 is dissolved in a mixture containing 10 ml of ethanol and 4 ml of 1N sodium hydroxide solution, the mixture is refluxed for 30 minutes, then evaporated under reduced pressure. After taking up the residue in 10 ml of water, the crystals are filtered, washed with water and dried to give the aimed compound in a yield of 0.35 g (85%), which shows no melting point depression when mixed with the product of Example 1.
[Compound]
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
6-acetamido-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

0.3 g (0.88 mmole) of 1-acetoxy-6-amino-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine is added to a solution containing 10 ml of chloroform and 2 ml of piperidine while stirring. The mixture is refluxed under stirring for 30 minutes, then evaporated under reduced pressure. To the residue, 5 ml of ethanol and 1 ml of 1N aqueous sodium hydroxide solution are added. The mixture is set aside at room temperature for one hour, then evaporated under reduced pressure. The residue is triturated with 10 ml of water, the crystals are filtered, washed with water and dried to give 0.14 g (75% yield) of the aimed compound which shows no melting point depression when mixed with the product of Example 1.
Name
1-acetoxy-6-amino-1,2-dihydro-2-imino-4-(4-toluenesulfonyloxy)pyrimidine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Minoxidil
Reactant of Route 2
Reactant of Route 2
Minoxidil
Reactant of Route 3
Minoxidil
Reactant of Route 4
Reactant of Route 4
Minoxidil
Reactant of Route 5
Reactant of Route 5
Minoxidil
Reactant of Route 6
Reactant of Route 6
Minoxidil

Citations

For This Compound
38,700
Citations
AG Messenger, J Rundegren - British journal of dermatology, 2004 - academic.oup.com
… This led to the development of a topical formulation of minoxidil for the treatment of … of how minoxidil stimulates hair growth. Nevertheless, understanding minoxidil's mechanism of action …
Number of citations: 723 academic.oup.com
AK Gupta, M Talukder, M Venkataraman… - Journal of …, 2022 - Taylor & Francis
… sulfotransferase to minoxidil sulfate (… minoxidil): In a five-year study, 2% minoxidil exhibited peak hair growth in males at year one with a decline in subsequent years. Topical minoxidil …
Number of citations: 66 www.tandfonline.com
P Suchonwanit, S Thammarucha… - Drug design …, 2019 - Taylor & Francis
… The 2% minoxidil solution was first launched in the market in … of minoxidil remains to be fully elucidated. We aimed to review and update critical clinical information on topical minoxidil …
Number of citations: 253 www.tandfonline.com
VM Campese - Drugs, 1981 - Springer
… Synopsis: Minoxidil 1 is an orally effective vasodilator which is … For these reasons, minoxidil must usually be administered in … Minoxidil is particularly useful in the treatment of patients …
Number of citations: 135 link.springer.com
VC Weiss, DP West, TS Fu, LA Robinson… - Archives of …, 1984 - jamanetwork.com
• A 1% minoxidil topical solution was used to treat 48 patients … contact dermatitis reaction to the minoxidil solution; no systemic … by which minoxidil therapy might stimulate hair growth. …
Number of citations: 264 jamanetwork.com
A Rossi, C Cantisani, L Melis, A Iorio… - Recent patents on …, 2012 - ingentaconnect.com
Minoxidil, a vasodilator medication known for its ability to slow or stop hair loss and promote hair regrowth, was first introduced, exclusively as an oral drug, to treat high blood pressure. …
Number of citations: 273 www.ingentaconnect.com
S Lachgar, M Charveron, Y Gall… - British Journal of …, 1998 - academic.oup.com
… by DPC was regulated by minoxidil. In addition, the effect of minoxidil on VEGF protein synthesis in … DPC incubated with increasing minoxidil concentrations (0.2, 2, 6, 12 and 24 μmol/L) …
Number of citations: 313 academic.oup.com
SL LINAS, AS NIES - Annals of internal medicine, 1981 - acpjournals.org
… blood-pressure-lowering effect of a single dose of minoxidil may last for over 24 hours (4, 5). … -labeled minoxidil, but approximately 4% remained in the femoral artery (6). Minoxidil has …
Number of citations: 90 www.acpjournals.org
EE Vanderveen, CN Ellis, S Kang, P Case… - Journal of the American …, 1984 - Elsevier
… corresponded to the serum minoxidil blood levels. None of the … % minoxidil noted hair regrowth despite comparable minoxidil blood levels. Improved local absorption of topical minoxidil …
Number of citations: 113 www.sciencedirect.com
M Randolph, A Tosti - Journal of the American Academy of Dermatology, 2021 - Elsevier
… minoxidil was used to treat hair loss to determine its efficacy and safety as an alternative to topical minoxidil. … of topical minoxidil for hair loss treatment and assesses oral minoxidil as an …
Number of citations: 151 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。